molecular formula C10H17ClO B14182906 (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride CAS No. 923593-85-5

(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride

Cat. No.: B14182906
CAS No.: 923593-85-5
M. Wt: 188.69 g/mol
InChI Key: MCSGEBVLLSLSNN-XCBNKYQSSA-N
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Description

(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride is an organic compound with a unique structure characterized by a cyclopentane ring substituted with four methyl groups and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. One common method is the reaction of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid+SOCl2(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride+SO2+HCl\text{(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid+SOCl2​→(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carbonyl chloride group to an alcohol.

    Hydrolysis: The hydrolysis reaction can be carried out under acidic or basic conditions to yield the corresponding carboxylic acid.

Major Products Formed

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Alcohols: Formed by the reduction of the carbonyl chloride group.

    Carboxylic Acids: Formed by the hydrolysis of the carbonyl chloride group.

Scientific Research Applications

(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biocatalysis: Employed in enzymatic reactions to produce specific products with high selectivity.

Mechanism of Action

The mechanism of action of (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid: The precursor to the carbonyl chloride derivative.

    (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-alcohol: The reduced form of the carbonyl chloride.

    (1R,3R)-1,2,2,3-tetramethylcyclopentane-1-amine: An amine derivative formed by nucleophilic substitution.

Uniqueness

(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. Its tetramethyl-substituted cyclopentane ring also imparts steric hindrance, influencing its reactivity and selectivity in various reactions.

Properties

CAS No.

923593-85-5

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

(1R,3R)-1,2,2,3-tetramethylcyclopentane-1-carbonyl chloride

InChI

InChI=1S/C10H17ClO/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3/t7-,10+/m1/s1

InChI Key

MCSGEBVLLSLSNN-XCBNKYQSSA-N

Isomeric SMILES

C[C@@H]1CC[C@@](C1(C)C)(C)C(=O)Cl

Canonical SMILES

CC1CCC(C1(C)C)(C)C(=O)Cl

Origin of Product

United States

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